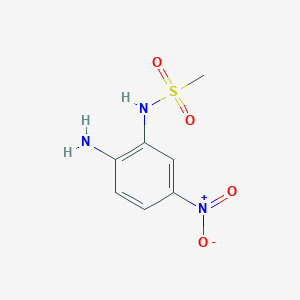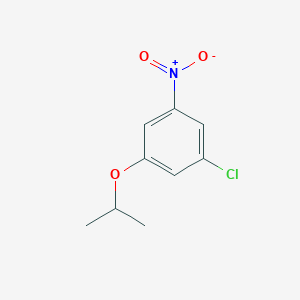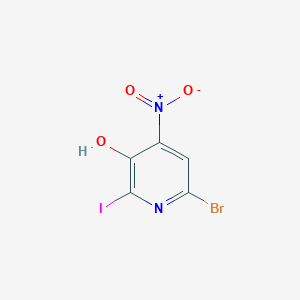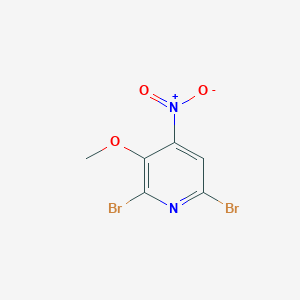
N-(2-amino-5-nitrophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-5-nitrophenyl)methanesulfonamide is an aromatic compound that contains both amino and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-nitrophenyl)methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 2-aminoaniline to introduce the nitro group at the 5-position. This is followed by the reaction with methanesulfonyl chloride to form the sulfonamide derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and mild bases like pyridine for the sulfonation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-amino-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: N-(2,5-diaminophenyl)methanesulfonamide.
Substitution: Various N-substituted derivatives.
Oxidation: N-(2-nitroso-5-nitrophenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-5-nitrophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of N-(2-amino-5-nitrophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-amino-3-nitrophenyl)methanesulfonamide
- N-(2-amino-4-nitrophenyl)methanesulfonamide
- N-(2-amino-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(2-amino-5-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with biological targets. This positioning can lead to different pharmacological properties compared to its isomers.
Eigenschaften
IUPAC Name |
N-(2-amino-5-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVBRZCMGRYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128932.png)
![2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B8128940.png)
![7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128942.png)
![7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128944.png)
![8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128951.png)
![7-cyclopropyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128958.png)


